3-Chloro-2,5-dipropylpyrazine
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Overview
Description
3-Chloro-2,5-dipropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dipropylpyrazine can be achieved through several methods. One common approach involves the chlorination of 2,5-dipropylpyrazine. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dipropylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2,5-dipropylpyrazine, while oxidation may produce this compound N-oxide.
Scientific Research Applications
3-Chloro-2,5-dipropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dipropylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and propyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dipropylpyrazine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Chloro-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups, leading to variations in physical and chemical properties.
3-Chloro-2,5-diphenylpyrazine:
Uniqueness
3-Chloro-2,5-dipropylpyrazine is unique due to the presence of both chlorine and propyl groups, which confer specific chemical behaviors and potential uses. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
78754-66-2 |
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Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-chloro-2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H15ClN2/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3 |
InChI Key |
JOCKNJQKXDBRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C(=N1)Cl)CCC |
Origin of Product |
United States |
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